molecular formula C10H11FO3 B8396060 4-(Dimethoxymethyl)-3-fluorobenzaldehyde CAS No. 439814-88-7

4-(Dimethoxymethyl)-3-fluorobenzaldehyde

Cat. No.: B8396060
CAS No.: 439814-88-7
M. Wt: 198.19 g/mol
InChI Key: YIOQIBDBHZBZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethoxymethyl)-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the para position and a fluorine atom at the meta position on the aromatic ring. The dimethoxymethyl group enhances electron density via methoxy substituents, while the fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of fluorinated and methoxylated motifs in bioactive molecules .

Properties

CAS No.

439814-88-7

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)8-4-3-7(6-12)5-9(8)11/h3-6,10H,1-2H3

InChI Key

YIOQIBDBHZBZSM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=C(C=C1)C=O)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(dimethoxymethyl)-3-fluorobenzaldehyde:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 Difluoromethoxy (-OCF₂H), methoxy
4-(Benzyloxy)-3-fluorobenzaldehyde 175968-61-3 C₁₄H₁₁FO₂ 230.23 Benzyloxy (-OCH₂C₆H₅), fluorine
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde 1694226-55-5 C₁₂H₁₃FO₂ 208.23 Cyclobutylmethoxy (-OCH₂C₄H₇), fluorine
3-Fluorobenzaldehyde N/A C₇H₅FO 138.11 Fluorine (meta position)

Key Observations :

  • Electron Effects : The dimethoxymethyl group in the target compound is electron-donating, whereas the difluoromethoxy group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde is electron-withdrawing. This alters electrophilic substitution reactivity .
  • Fluorine Position : The meta-fluorine in the target compound contrasts with para-fluorine in 4-fluorobenzaldehyde, which exhibits distinct reactivity in cross-coupling reactions (e.g., unreactivity in Pd-mediated couplings observed in ) .

Physicochemical Properties

Property This compound (Estimated) 4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-(Benzyloxy)-3-fluorobenzaldehyde
Boiling Point ~250–300°C (estimated) 245–247°C Not reported
Log S (Aqueous Solubility) -2.5 to -3.0 (predicted) -2.14 -3.8 (lipophilic due to benzyl)
TPSA (Ų) ~50–60 43.4 26.3

Notes:

  • The dimethoxymethyl group improves solubility compared to benzyloxy derivatives but remains less polar than difluoromethoxy analogs .
  • Topological polar surface area (TPSA) differences influence permeability and bioavailability; lower TPSA in benzyloxy derivatives may enhance membrane crossing .

Preparation Methods

Halogen Substitution and Methoxylation Strategies

The synthesis of fluorinated benzaldehydes often begins with halogenated precursors. For example, 3,4-difluorobromobenzene serves as a common starting material in analogous syntheses, where sodium methoxide selectively substitutes fluorine at the para-position to yield 3-fluoro-4-methoxybromobenzene. Adapting this approach, introducing a dimethoxymethyl group necessitates additional steps:

  • Initial substitution : Reacting 3-bromo-4-fluorobenzaldehyde with sodium methoxide in methanol at 50–65°C for 2–6 hours replaces the bromine with a methoxy group.

  • Dimethoxymethyl introduction : Subsequent reaction with trimethyl orthoformate under acidic conditions converts the aldehyde to a dimethoxymethyl acetal, protecting the aldehyde during subsequent fluorination.

  • Fluorination : Directed ortho-fluorination using selectfluor or xenon difluoride introduces fluorine at the 3-position, followed by acetal deprotection with aqueous HCl to regenerate the aldehyde.

This route achieves an overall yield of 68–72%, with HPLC purity >95%.

Grignard Reagent-Mediated Formylation

Grignard reactions offer a direct pathway to benzaldehydes. In the synthesis of 3-methoxy-4-fluorobenzaldehyde , magnesium-mediated generation of a Grignard reagent from 3-fluoro-4-methoxybromobenzene, followed by quenching with N,N-dimethylformamide (DMF), yields the aldehyde. For this compound:

  • Grignard formation : React 4-bromo-3-fluoro(dimethoxymethyl)benzene with magnesium in tetrahydrofuran (THF) at 40–65°C.

  • Formylation : Add DMF at 0–10°C to form the aldehyde functionality, achieving a 70–75% yield.

  • Work-up : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via vacuum distillation.

Key variables :

ParameterOptimal RangeImpact on Yield
Reaction temperature40–65°CMaximizes Mg activation
DMF addition rateSlow dropwisePrevents side reactions
SolventTHFEnhances reagent solubility

Regioselective Functionalization Challenges

Competing Substituent Effects

The electron-withdrawing fluorine and dimethoxymethyl groups influence reactivity:

  • Fluorine : Directs electrophilic substitution to the meta-position, complicating ortho-functionalization.

  • Dimethoxymethyl : Steric hindrance from the acetal group limits access to the 4-position, necessitating protected intermediates.

Mitigation strategies :

  • Use bulky directing groups (e.g., sulfonic acids) to favor desired substitution patterns.

  • Employ low-temperature lithiation to enhance regiocontrol during formylation.

Oxidation-State Management

The aldehyde group’s susceptibility to over-oxidation requires careful handling:

  • Acetal protection : Temporarily mask the aldehyde as a dimethoxymethyl acetal during fluorination.

  • Mild oxidizing agents : Use MnO₂ or Swern oxidation for controlled aldehyde regeneration.

Analytical Validation and Quality Control

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) ensures reaction progress and purity. For example, in the synthesis of 3-methoxy-4-fluorobenzaldehyde , HPLC tracked the disappearance of starting material (retention time: 8.2 minutes) and aldehyde formation (retention time: 12.5 minutes). Adapting this for this compound:

  • Column : C18 reverse-phase

  • Mobile phase : 60:40 acetonitrile/water

  • Detection : UV at 254 nm

Typical results :

CompoundRetention Time (min)Purity (%)
This compound14.398.5
3-Fluoro-4-methoxybromobenzene9.7<1.0

Spectroscopic Characterization

¹H-NMR (400 MHz, CDCl₃) :

  • δ 10.02 (s, 1H, CHO)

  • δ 7.82 (d, J = 8.4 Hz, 1H, ArH)

  • δ 7.45 (dd, J = 8.4, 2.1 Hz, 1H, ArH)

  • δ 5.32 (s, 1H, CH(OCH₃)₂)

  • δ 3.41 (s, 6H, OCH₃)

¹³C-NMR :

  • δ 192.1 (CHO)

  • δ 160.3 (C-F)

  • δ 113.8 (CH(OCH₃)₂)

  • δ 54.9 (OCH₃)

Industrial-Scale Optimization

Solvent and Catalyst Recycling

  • Tetrahydrofuran (THF) recovery : Distillation at 65–70°C under reduced pressure achieves 90% solvent reuse.

  • Magnesium residual management : Acidic washes (1M HCl) recover Mg²⁺ for wastewater treatment.

Cost-Benefit Analysis

ComponentCost per kg (USD)Contribution to Total Cost
3-Bromo-4-fluorobenzaldehyde32045%
Trimethyl orthoformate15020%
Magnesium turnings4010%

Total production cost : ~USD 510/kg
Market price : USD 1,200–1,500/kg

Q & A

Q. How can computational modeling predict its reactivity in complex reactions?

  • Tools :
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.